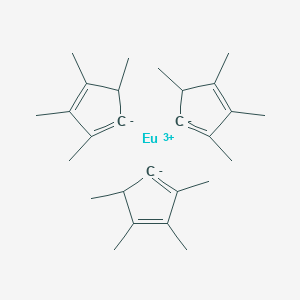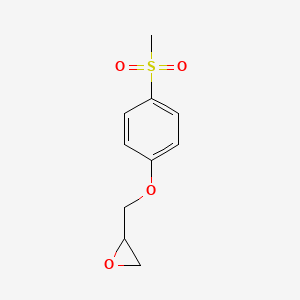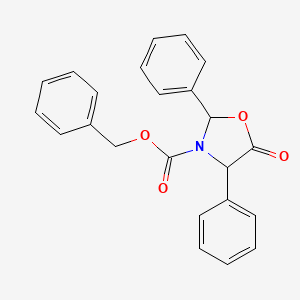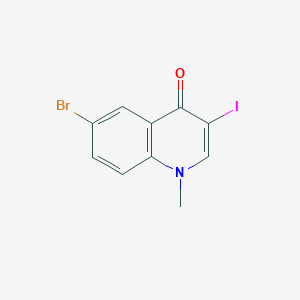
methyl 4,6,7-trifluoro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6,7-trifluoro-1H-indole-2-carboxylate typically involves the trifluoromethylation of an indole precursor. One common method is the reaction of 4,6,7-trifluoroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to the electron-rich nature of the nitrogen atom.
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic substitution: Reagents like sodium hydride and potassium tert-butoxide are employed.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studying the biological activities of indole derivatives and their interactions with biological targets.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Chemical Biology: The compound is used as a probe to investigate various biochemical pathways and molecular interactions
Mécanisme D'action
The mechanism of action of methyl 4,6,7-trifluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate
- Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and biological activity. The presence of three fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C10H6F3NO2 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
methyl 4,6,7-trifluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-5(11)3-6(12)8(13)9(4)14-7/h2-3,14H,1H3 |
Clé InChI |
AXJNLTRUKYGGLO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)C(=C(C=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)

![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)


![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)



